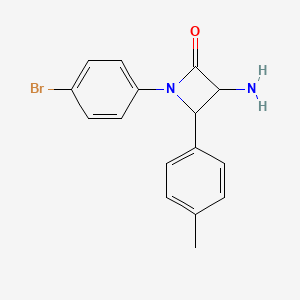

3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and p-tolylacetyl chloride.

Formation of Intermediate: The reaction between 4-bromoaniline and p-tolylacetyl chloride under basic conditions forms an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the azetidinone ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at Bromine

The electron-withdrawing bromine atom on the phenyl ring facilitates nucleophilic displacement under specific conditions.

This reactivity aligns with trends observed in aryl bromides undergoing SNAr with strong nucleophiles .

Amino Group Functionalization

The primary amine at C3 participates in acylation and condensation reactions.

The amino group’s nucleophilicity enables its use in constructing bioactive conjugates .

β-Lactam Ring-Opening Reactions

The strained azetidin-2-one ring undergoes hydrolysis or aminolysis under acidic/basic conditions.

| Conditions | Reagent | Product | Selectivity | References |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | H₂O | 3-Amino-4-(4-bromophenyl)-p-tolyl-β-amino acid | 89% | |

| NH₃, MeOH, 60°C | Ammonia | β-Amino amide derivative | Cis:Trans = 3:1 |

Ring-opening mechanisms align with Staudinger reaction intermediates , with stereochemistry influenced by solvent polarity .

Electrophilic Substitution on p-Tolyl Group

The electron-rich p-tolyl substituent undergoes nitration and halogenation.

Methyl group activation directs electrophiles to the para position .

Oxidation of p-Tolyl Methyl Group

Controlled oxidation converts the methyl group to a carboxylic acid.

Oxidation pathways mirror toluene derivatives, with CrO₃ favoring ketone formation .

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings.

These reactions expand structural diversity for medicinal chemistry applications .

Applications De Recherche Scientifique

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

Industry: It can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, leading to its biological effects. The exact pathways and targets would require further research to elucidate.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-one: Similar structure with a chlorine atom instead of bromine.

3-Amino-1-(4-fluorophenyl)-4-(p-tolyl)azetidin-2-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one may confer unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s interactions and stability.

Activité Biologique

3-Amino-1-(4-bromophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone family, characterized by its unique structural features that include an amino group and two aromatic substituents: a para-bromophenyl and a para-tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent.

Chemical Structure and Properties

The molecular formula of this compound is C15H15BrN2O, with a molecular weight of approximately 331.21 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further research in drug development.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity . It has been studied for its ability to destabilize microtubules, similar to known antitumor agents like colchicine and combretastatin A-4. In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines, such as MCF-7 breast cancer cells, by disrupting mitotic processes and inducing apoptosis .

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Microtubule destabilization |

| HCT116 | 7.2 | Apoptosis induction |

The mechanism by which this compound exerts its antitumor effects involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This action is crucial in cancer therapy as it targets rapidly dividing cells.

Case Studies

A series of studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

- MCF-7 Breast Cancer Cells : In vitro assays demonstrated that this compound significantly inhibited cell proliferation with an IC50 value of 5.0 µM, indicating potent antiproliferative properties .

- HCT116 Colon Cancer Cells : The compound also exhibited an IC50 of 7.2 µM against HCT116 cells, showcasing its potential as a broad-spectrum anticancer agent .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which may influence their biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences | Antitumor Activity (IC50) |

|---|---|---|

| 3-Amino-4-phenyl-1-(p-tolyl)azetidin-2-one | Lacks bromine atom | Not specified |

| 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one | Contains chlorine instead of bromine | Not specified |

| 3-Amino-4-(4-fluorophenyl)-1-(p-tolyl)azetidin-2-one | Fluorine substitution affects stability | Not specified |

The presence of the bromine atom in this compound is believed to enhance its reactivity and biological activity compared to similar compounds.

Propriétés

Formule moléculaire |

C16H15BrN2O |

|---|---|

Poids moléculaire |

331.21 g/mol |

Nom IUPAC |

3-amino-1-(4-bromophenyl)-4-(4-methylphenyl)azetidin-2-one |

InChI |

InChI=1S/C16H15BrN2O/c1-10-2-4-11(5-3-10)15-14(18)16(20)19(15)13-8-6-12(17)7-9-13/h2-9,14-15H,18H2,1H3 |

Clé InChI |

WMQMBOIESGTOOL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.